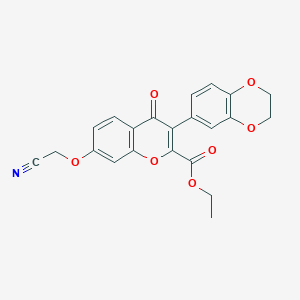

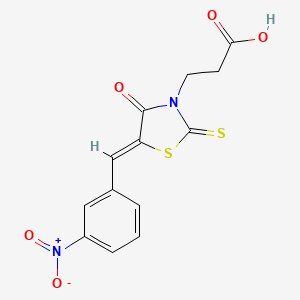

ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C22H17NO7 and its molecular weight is 407.378. The purity is usually 95%.

BenchChem offers high-quality ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound’s structural features make it a potential candidate for cancer therapy. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. The chromene scaffold, combined with the cyanomethoxy group, may interfere with key cellular pathways involved in cancer progression .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound possesses anti-inflammatory activity. By modulating inflammatory mediators, it could be explored as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Effects

The benzodioxin moiety contributes to the compound’s antioxidant properties. Antioxidants scavenge free radicals, protecting cells from oxidative damage. Researchers have investigated its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Antimicrobial Potential

The cyanomethoxy group may enhance the compound’s antimicrobial activity. Studies have explored its effects against bacteria, fungi, and even drug-resistant strains. It could be a valuable addition to the arsenal of antimicrobial agents .

Neuroprotective Applications

Given the benzodioxin ring’s structural resemblance to certain neurotransmitters, researchers have investigated its neuroprotective effects. It may modulate neuronal signaling pathways, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Photophysical Properties

Beyond its biological applications, this compound exhibits interesting photophysical behavior. Its absorption and emission spectra make it suitable for use as a fluorescent probe in imaging studies. Researchers have explored its potential in bioimaging and cellular tracking .

properties

IUPAC Name |

ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO7/c1-2-26-22(25)21-19(13-3-6-16-18(11-13)29-10-9-28-16)20(24)15-5-4-14(27-8-7-23)12-17(15)30-21/h3-6,11-12H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRQJFWUUGTTRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)

![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)

![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)

![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2819219.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2819223.png)